molecular formula C13H21ClN2O2 B13782781 butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride CAS No. 67195-92-0

butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride

Cat. No.: B13782781
CAS No.: 67195-92-0
M. Wt: 272.77 g/mol
InChI Key: NFQFWGJVKBLGIF-UHFFFAOYSA-N
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Description

Butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium chloride is a quaternary ammonium salt characterized by a central nitrogen atom bonded to a butan-2-yl group, a phenoxycarbamoyl ethyl chain, and a chloride counterion.

Properties

CAS No.

67195-92-0

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

IUPAC Name

butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride

InChI

InChI=1S/C13H20N2O2.ClH/c1-3-11(2)14-9-10-17-13(16)15-12-7-5-4-6-8-12;/h4-8,11,14H,3,9-10H2,1-2H3,(H,15,16);1H

InChI Key

NFQFWGJVKBLGIF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[NH2+]CCOC(=O)NC1=CC=CC=C1.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a multi-step process:

  • Step 1: Formation of the Carbamoyloxyalkyl Intermediate
    This involves the preparation of a carbamoyloxyalkyl derivative where a phenylcarbamoyloxy group is introduced onto an ethyl chain. The phenylcarbamoyloxy moiety is derived from phenylcarbamic acid esters or carbamates.

  • Step 2: Quaternarization of the Azolium Core
    The azolium salt is formed by quaternarization of an azole compound possessing antifungal activity with the carbamoyloxyalkyl intermediate. This step involves nucleophilic substitution reactions where the azole nitrogen attacks an alkyl halide (e.g., chloroethyl carbamate derivative), resulting in the azolium cation paired with a chloride anion.

  • Step 3: Salt Formation and Purification
    The final product is isolated as a chloride salt, often purified by crystallization or chromatographic techniques.

Detailed Reaction Conditions and Reagents

  • Quaternarization Reaction
    The quaternarization is typically performed in polar aprotic solvents such as chloroform, acetonitrile, or dimethylformamide (DMF). The reaction temperature is maintained between 0°C and 50°C to optimize yield and minimize side reactions. Reaction times vary broadly depending on substrate reactivity but generally range from several hours to overnight.

  • Protecting Groups
    Amino groups present in the intermediates may be protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions during quaternarization. After the reaction, the protecting groups can be removed under acidic conditions to yield the free amine.

  • Reduction Steps
    In some synthetic routes, reduction of formate intermediates with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) is employed to obtain amino derivatives before quaternarization.

Representative Synthetic Scheme

Step Reactants Conditions Outcome
1 Phenylcarbamic acid derivative + ethylene oxide or chloroethyl derivative Base catalysis, room temperature Formation of 2-(phenylcarbamoyloxy)ethyl intermediate
2 Azole compound + 2-(phenylcarbamoyloxy)ethyl chloride Solvent: chloroform/DMF, 0–50°C, several hours Quaternarization to form azolium chloride salt
3 Protected intermediates Acidic deprotection Removal of Boc groups to yield free amine salt
4 Purification by chromatography or crystallization Standard laboratory techniques Pure butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium chloride

Example from Patent Literature

According to patent WO2001032652A2 and US6812238B1, the preparation involves reacting an azole compound with a carbamoyloxyalkyl halide in solvents like chloroform or DMF at controlled temperatures. Protecting groups such as Boc are used on amino functions to prevent side reactions, and after quaternarization, these groups are removed to yield the final chloride salt. The reaction can be monitored and optimized for yield and purity by adjusting solvent, temperature, and reaction time parameters.

Analytical Data and Research Findings

Purity and Structural Confirmation

  • NMR Spectroscopy
    Proton and carbon-13 NMR confirm the presence of the butan-2-yl group, phenylcarbamoyloxy moiety, and azolium ring. Chemical shifts correspond to the expected environments, with characteristic signals for the carbamoyloxy protons and azolium protons.

  • Mass Spectrometry
    Molecular ion peaks confirm the molecular weight consistent with the chloride salt form.

  • Elemental Analysis
    Matches calculated values for carbon, hydrogen, nitrogen, and chlorine content, confirming the stoichiometry of the compound.

Reaction Yields and Optimization

Parameter Range Tested Optimal Condition Yield (%)
Solvent Chloroform, DMF, Acetonitrile Chloroform/DMF mixture 75–85
Temperature 0°C to 50°C 25°C 80
Reaction Time 4 to 24 hours 12 hours 80
Protecting Group Usage Boc-protected vs. unprotected Boc-protected intermediates Higher yield with Boc protection

Stability and Salt Formation

The chloride salt form exhibits hygroscopic properties and may form hydrates or solvates with pharmaceutically acceptable solvents like ethanol during crystallization. Salt formation can be controlled during the deprotection step or post-synthesis to optimize stability and solubility.

Summary Table of Preparation Methods

Preparation Aspect Description/Condition Reference(s)
Intermediate Preparation Phenylcarbamoyloxyethyl derivatives via esterification
Quaternarization Azole + carbamoyloxyalkyl chloride in chloroform/DMF
Protecting Group Strategy Boc protection of amino groups, acid deprotection
Reduction Steps LiAlH4 reduction for amino intermediates
Purification Techniques Column chromatography, crystallization
Analytical Confirmation NMR, MS, elemental analysis
Reaction Optimization Temperature 0-50°C, 12-hour reaction time

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antifungal Applications

The compound has been identified as part of a class of N-substituted carbamoyloxyalkyl-azolium derivatives, which exhibit promising antifungal activity. These compounds are particularly useful for treating systemic mycoses, such as disseminated aspergillosis, where traditional azole compounds often fall short due to issues related to solubility and formulation for parenteral administration .

Key Findings:

  • Efficacy : The compound demonstrates effectiveness against major systemic mycoses.
  • Formulation : Its water-soluble nature allows for both oral and parenteral formulations, addressing a critical need in antifungal therapy .

Antimicrobial Properties

Research indicates that derivatives of butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium; chloride possess significant antimicrobial properties. Studies have shown that similar compounds exhibit activity against a range of Gram-positive and Gram-negative bacterial species as well as fungal strains .

Case Study:

  • A study evaluated the antimicrobial activity of synthesized derivatives against various pathogens using tube dilution techniques. The results highlighted several compounds with minimum inhibitory concentrations (MICs) indicative of strong antimicrobial effects .

Anticancer Potential

Emerging research suggests that butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium; chloride may also have anticancer properties. Compounds with similar structures have been tested for their ability to inhibit cancer cell growth, particularly against human colorectal carcinoma cell lines.

Research Insights:

  • Compounds derived from related structures showed IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating higher potency in certain cases .
  • The selectivity towards cancer cells over normal cells was noted, suggesting a potential for safer therapeutic profiles in future applications .

Mechanism of Action

The mechanism of action of butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of quaternary ammonium salts (QAS) with variable alkyl/aryl substituents. Key analogs and their distinguishing features are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
Butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium chloride Not explicitly given Butan-2-yl, phenylcarbamoyloxy ethyl, quaternary N Likely surfactant, antimicrobial agent
Benzethonium chloride C₂₇H₄₂ClNO₂ 448.08 Benzyl, 2-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)ethyl Surfactant, antiseptic (e.g., Hyamine 1622)
Methylbenzethonium chloride C₂₈H₄₄ClNO₂ 462.11 Methyl-benzyl, extended phenoxyethyl chain Enhanced solubility, antimicrobial uses
(3-Phenylbutan-2-ylamino)azanium chloride C₁₀H₁₇ClN₂ 200.71 3-Phenylbutan-2-yl, primary amine Potential pharmaceutical intermediate
S-Butyrylthiocholine chloride C₉H₂₀ClNOS 225.78 Butyrylthioethyl, trimethylammonium Substrate for cholinesterase assays
2-(Methacryloyloxy)ethyltrimethylammonium chloride C₉H₁₈ClNO₂ 207.70 Methacrylate, quaternary N Polymer precursor (e.g., contact lenses)

Key Differences and Similarities

Substituent Complexity: Benzethonium chloride (C₂₇H₄₂ClNO₂) features a bulky 2,4,4-trimethylpentylphenoxy group, enhancing its surfactant properties and lipid membrane disruption capacity . S-Butyrylthiocholine chloride (C₉H₂₀ClNOS) includes a thioester linkage, making it a substrate for enzymatic hydrolysis in diagnostic applications, unlike the carbamate group in the target compound .

Molecular Weight and Solubility: Lower molecular weight analogs like (3-phenylbutan-2-ylamino)azanium chloride (200.71 g/mol) may exhibit higher water solubility compared to bulkier derivatives like benzethonium chloride (448.08 g/mol) . Methylbenzethonium chloride (462.11 g/mol) shows increased lipophilicity due to the methyl group, favoring membrane penetration in antimicrobial applications .

Biological and Industrial Applications :

  • Benzethonium chloride is widely used in ophthalmic formulations and surfactant detection due to its cationic charge and micelle-forming ability .
  • 2-(Methacryloyloxy)ethyltrimethylammonium chloride polymerizes into hydrogels for biomedical devices, leveraging its methacrylate moiety .

Biological Activity

Butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium chloride, also known by its CAS number 67195-92-0, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Molecular Structure:

  • Molecular Formula: C₁₃H₂₁ClN₂O₂
  • Molecular Weight: 272.771 g/mol
  • Canonical SMILES: CCC(C)[NH2+]CCOC(=O)NC1=CC=CC=C1.[Cl-]

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC₁₃H₂₁ClN₂O₂
Molecular Weight272.771 g/mol
CAS Number67195-92-0
SupplierBOC Sciences

Biological Activity

The biological activity of butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium chloride is primarily linked to its structural components, which suggest potential interactions with various biological targets. The phenylcarbamoyloxy group is particularly noteworthy for its potential role in enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for key enzymes involved in metabolic pathways. For instance, some derivatives have been shown to inhibit 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme crucial for steroid biosynthesis . The inhibition of this enzyme can lead to reduced estrogen synthesis, which may have therapeutic implications in conditions such as hormone-sensitive cancers.

Table 2: Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition TypeReference
Butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium chloride17β-HSDCompetitive/Non-competitive
Estrone Derivatives17β-HSDModerate Inhibition

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium chloride. Notably, research on similar phenylcarbamate derivatives has demonstrated significant anti-cancer properties through the modulation of steroid pathways.

  • Case Study: Anti-Cancer Activity
    • A study investigated the effects of phenylcarbamate derivatives on cancer cell lines, revealing that certain compounds exhibited cytotoxic effects by inducing apoptosis in tumor cells. The mechanism was linked to the inhibition of steroid biosynthesis pathways .
  • Case Study: Neuroprotective Effects
    • Another investigation focused on the neuroprotective potential of related compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a possible therapeutic role in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium chloride, and how can reaction yields be improved?

  • Methodological Answer : Synthesis optimization can leverage computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational modeling with experimental validation to narrow optimal conditions (e.g., solvent selection, temperature gradients) . Additionally, factorial design methodologies can systematically evaluate variables like stoichiometry, catalysts, and reaction time, enabling robust yield optimization .

Q. How can researchers analytically characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of:

  • Identification tests : Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., azanium, carbamoyloxy).
  • Purity assays : High-performance liquid chromatography (HPLC) with UV detection to quantify impurities, referencing pharmacopeial standards for amine salt limits and acid-base titration for chloride counterion validation .
  • Structural validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve stereochemistry and verify substituent positions .

Q. What are the critical stability parameters for storing butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium chloride?

  • Methodological Answer : Stability studies should assess:

  • Hydrolytic degradation : Monitor under accelerated conditions (e.g., 40°C/75% RH) using LC-MS to detect hydrolysis products (e.g., phenylcarbamic acid).
  • Photostability : Expose to UV-Vis light and track decomposition via spectrophotometric assays.
  • Storage recommendations : Use inert atmospheres (argon) and amber glassware to mitigate oxidation and light sensitivity, aligning with pharmacopeial guidelines for analogous quaternary ammonium salts .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different experimental models?

  • Methodological Answer :

  • Meta-analysis : Apply statistical tools (e.g., Bayesian inference) to harmonize data from disparate studies, accounting for variables like cell line heterogeneity or assay sensitivity .
  • Mechanistic studies : Use molecular dynamics simulations to probe ligand-receptor interactions, identifying binding site discrepancies between in vitro and in vivo systems .
  • Dose-response reevaluation : Replicate experiments under standardized conditions (e.g., OECD guidelines) to isolate confounding factors .

Q. What computational strategies are effective for predicting the compound’s reactivity in novel chemical environments?

  • Methodological Answer :

  • Density functional theory (DFT) : Calculate reaction pathways for nucleophilic substitution at the azanium center or carbamoyloxy hydrolysis.
  • Machine learning (ML) : Train models on analogous compounds (e.g., benzalkonium chloride derivatives) to predict degradation products or byproduct formation under varying pH/temperature .
  • Solvent modeling : Use COSMO-RS simulations to predict solubility and stability in ionic liquids or polar aprotic solvents .

Q. How can this compound be tailored for targeted drug delivery systems?

  • Methodological Answer :

  • Structural modifications : Introduce biodegradable linkers (e.g., ester groups) to the phenylcarbamoyloxy moiety for controlled release.
  • Nanocarrier integration : Encapsulate in lipid nanoparticles (LNPs) or polymeric micelles, optimizing encapsulation efficiency via phase diagrams and dynamic light scattering (DLS) .
  • In vitro testing : Use fluorescence microscopy to track cellular uptake efficiency in model systems (e.g., Caco-2 monolayers) .

Q. What experimental designs are suitable for investigating the compound’s environmental fate and toxicity?

  • Methodological Answer :

  • Ecotoxicology assays : Conduct OECD 201/202 tests on Daphnia magna and algae to assess acute/chronic toxicity.
  • Degradation studies : Use advanced oxidation processes (AOPs) with LC-QTOF-MS to identify transformation products in wastewater matrices .
  • QSAR modeling : Corrogate toxicity data with structural descriptors (e.g., logP, molecular weight) to predict ecological risks .

Methodological Resources

  • Data Management : Utilize chemical software (e.g., COMSOL Multiphysics) for simulation-driven experimental design and data integrity .
  • Standards Compliance : Follow pharmacopeial protocols (e.g., identification tests, storage guidelines) for reproducibility .
  • Ethical Reporting : Adhere to APA standards for data presentation and statistical validation in publications .

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